4/'-AMinoacetanilide--d4
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Overview
Description
Synthesis Analysis
The synthesis of acetaminophen-d4, closely related to 4'-Aminoacetanilide-d4, has been reported through the acetylation of p-aminophenol followed by selective hydrolysis. This synthesis highlights the importance of proton exchange and acetylation reactions in producing deuterated compounds, providing insights into the synthetic pathways that might be applied to 4'-Aminoacetanilide-d4 as well (Freed & Murphy, 1978).
Molecular Structure Analysis
The molecular structure of similar compounds, like 4-amino-2-nitroacetanilide, has been thoroughly analyzed through X-ray crystallography and NMR spectroscopy, revealing polymorphism and distinct molecular volumes among its forms. These techniques offer a roadmap for dissecting the molecular structure of 4'-Aminoacetanilide-d4, emphasizing the role of hydrogen bonding and crystal packing in its structural characteristics (Pindelska et al., 2011).
Chemical Reactions and Properties
4'-Aminoacetanilide-d4 is expected to participate in a variety of chemical reactions due to the reactivity of its amino group. The compound has been utilized in multicomponent reactions to produce derivatives with potential antitumor activities, showcasing its versatility in organic synthesis and the chemical transformations it can undergo (Azzam & Mohareb, 2015).
Physical Properties Analysis
The physical properties of compounds related to 4'-Aminoacetanilide-d4, such as 3-methylacetanilide and 4-methylacetanilide, have been studied, revealing insights into their hydrogen bonding dynamics and the effects of isotopic substitution on their physical characteristics. This information is crucial for understanding the physical behavior of 4'-Aminoacetanilide-d4, including its solubility, melting point, and stability (Flakus et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
4'-Aminoacetanilide-d4, a deuterated analog of acetaminophen, has been synthesized through proton exchange and acetylation processes. This compound, also referred to as acetaminophen-d4, undergoes proton exchange in strong acid conditions, followed by acetylation and selective hydrolysis to obtain the deuterated form (Freed & Murphy, 1978). The chemical reactivity and utilization of the amino group connected to the acetanilide moiety in synthesizing various biologically significant heterocycles highlight the compound's versatility in chemical synthesis (Abdel‐Latif et al., 2019).
Fungicidal Applications
A series of compounds containing the α-aminoacetanilide moiety have been synthesized, demonstrating significant fungicidal activities against several fungi. This illustrates the potential of 4'-Aminoacetanilide-d4 derivatives in agricultural and biocontrol applications (Fang, Jiang, & Ye, 2012).
Antimicrobial Properties
The complexation of 4'-Aminoacetanilide-d4 derivatives with metals such as Cu(II) has been studied for its antimicrobial properties. These complexes exhibit significant antibacterial and antifungal activities, suggesting their potential use in medical and antimicrobial applications (Dar & Raj, 2012).
Electrochemical Applications
The electrocatalytic properties of polymers derived from aminoacetanilide compounds have been evaluated, demonstrating their effectiveness in electrooxidation processes. Such materials could have applications in energy conversion and storage technologies (Ojani, Raoof, & Rahemi, 2011).
Environmental Detoxification
Bacillus cereus strain 10-L-2, capable of converting various anilines to their acetanilides, demonstrates the potential of biotechnological applications in detoxifying environmental pollutants. Specifically, this strain efficiently transforms 4-phenylenediamine into 4-aminoacetanilide, showcasing a biological approach to detoxify arylamine pollutants (Mulyono et al., 2007).
Safety and Hazards
4’-Aminoacetanilide may cause an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .
Biochemical Pathways
Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.
properties
{ "Design of the Synthesis Pathway": "The synthesis of 4/'-AMinoacetanilide--d4' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and finally into the target compound. The key steps in the synthesis pathway include the preparation of aniline, acetic anhydride, and deuterated acetic acid, followed by the formation of the intermediate compound N-(4-(deuteromethylamino)phenyl)acetamide and subsequent conversion to the final product 4/'-AMinoacetanilide--d4'.", "Starting Materials": [ "Aniline", "Acetic anhydride", "Deuterated acetic acid" ], "Reaction": [ "Step 1: Aniline is reacted with deuterated acetic acid to form N-(deuteromethyl)aniline.", "Step 2: N-(deuteromethyl)aniline is then reacted with acetic anhydride to form N-(4-(deuteromethylamino)phenyl)acetamide.", "Step 3: N-(4-(deuteromethylamino)phenyl)acetamide is finally reacted with deuterated acetic acid to form 4/'-AMinoacetanilide--d4'." ] } | |
CAS RN |
1219802-76-2 |
Molecular Formula |
C8H6D4N2O |
Molecular Weight |
154.2024471 |
synonyms |
4/'-AMinoacetanilide--d4 |
Origin of Product |
United States |
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